

role of GLUT1 and hexokinase in 18F-FDG accumulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluorodeoxyglucose F 18*

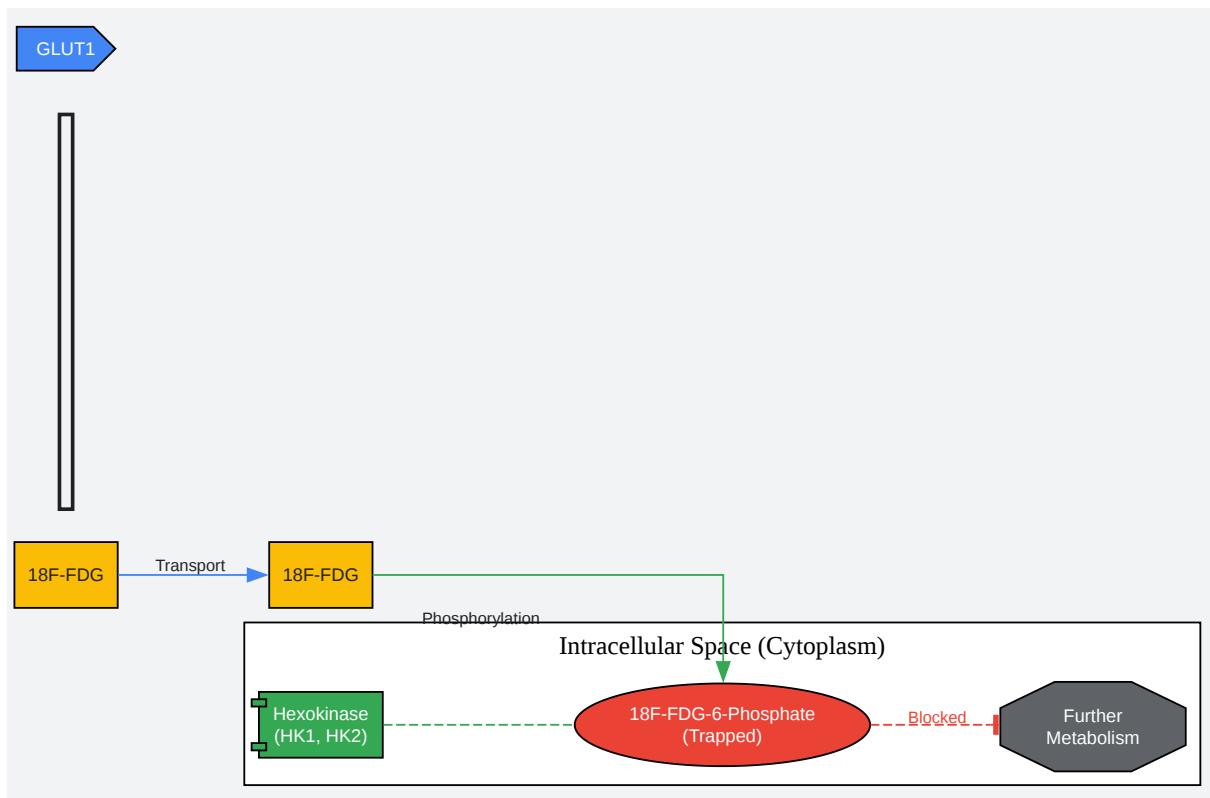
Cat. No.: *B1208095*

[Get Quote](#)

An In-Depth Technical Guide on the Core Role of GLUT1 and Hexokinase in 18F-FDG Accumulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

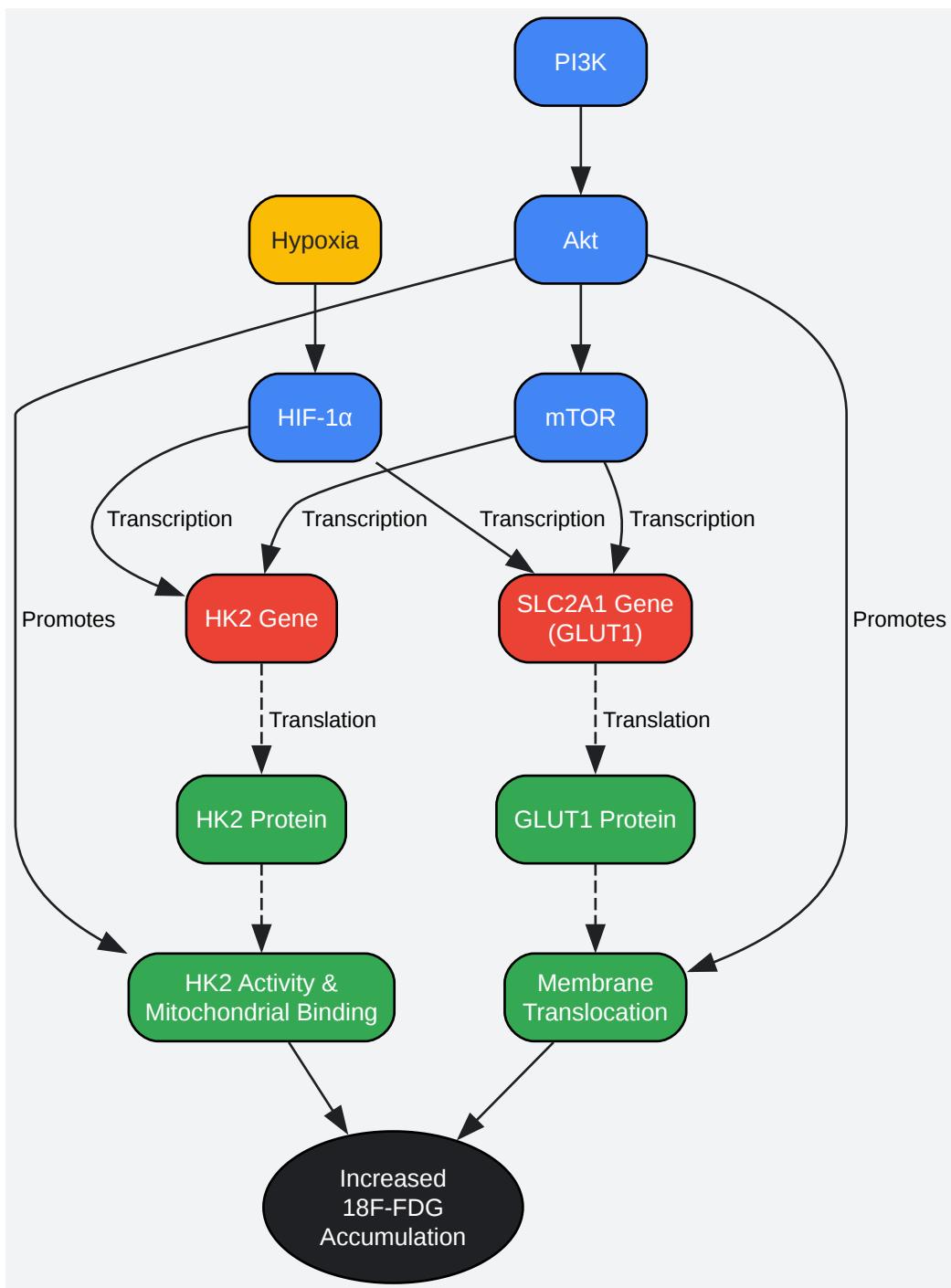

Positron Emission Tomography (PET) using the glucose analog 2-deoxy-2-[18F]fluoro-D-glucose (18F-FDG) is a cornerstone of clinical oncology and metabolic research.^[1] It leverages the altered glucose metabolism in pathological tissues, particularly the "Warburg effect" in cancer cells, where there is a high rate of glycolysis even in the presence of oxygen.^[1] The accumulation of 18F-FDG within cells is the result of a two-step process orchestrated by two key proteins: the glucose transporter 1 (GLUT1) and the enzyme hexokinase.^[2] Understanding the intricate roles and regulation of these two proteins is critical for interpreting 18F-FDG PET images accurately and for developing novel therapeutic strategies that target metabolic vulnerabilities.

This technical guide provides a comprehensive overview of the biochemical mechanisms, regulatory pathways, and quantitative relationships governing 18F-FDG uptake, with a focus on GLUT1 and hexokinase. It also details the experimental protocols necessary to investigate these processes in a research setting.

The Biochemical Basis of 18F-FDG Accumulation

The accumulation of 18F-FDG in a cell is a process of transport followed by metabolic trapping.

- Transport via GLUT1: 18F-FDG, being structurally similar to glucose, is transported across the cell membrane down its concentration gradient by facilitative glucose transporters (GLUTs).^[3] While there are 14 known GLUT isoforms, GLUT1 is widely expressed and is considered a key transporter of 18F-FDG in a variety of cancers.^{[3][4]} In many tumors, the expression of GLUT1 is significantly upregulated to meet the high energy demands of rapidly proliferating cells.^{[4][5]}
- Phosphorylation by Hexokinase: Once inside the cell, 18F-FDG is phosphorylated at the 6-position by hexokinase (HK), creating 18F-FDG-6-phosphate.^{[2][6]} Of the four hexokinase isoforms, hexokinase 1 (HK1) and particularly hexokinase 2 (HK2) are the primary enzymes responsible for this step in cancer cells.^[3]
- Metabolic Trapping: The resulting 18F-FDG-6-phosphate is not a suitable substrate for downstream glycolytic enzymes like glucose-6-phosphate isomerase.^[2] Furthermore, its negative charge prevents it from diffusing back across the cell membrane.^[7] Most cancer cells have low levels of glucose-6-phosphatase, the enzyme that would dephosphorylate the molecule.^[8] Consequently, 18F-FDG-6-phosphate is effectively trapped within the cell, and its accumulation is directly proportional to the rate of its transport and phosphorylation.^{[6][8]}


[Click to download full resolution via product page](#)

Caption: Mechanism of 18F-FDG transport and metabolic trapping.

Regulation of GLUT1 and Hexokinase Expression and Activity

The elevated levels of GLUT1 and hexokinase in cancer cells are not constitutive but are driven by oncogenic signaling pathways that respond to intrinsic and extrinsic cues like growth factor stimulation and hypoxia.

- PI3K/Akt/mTOR Pathway: This is a central signaling cascade that promotes cell growth, proliferation, and survival.[9] Activation of this pathway by growth factors leads to increased transcription of the SLC2A1 (GLUT1) and HK2 genes.[10][11] The serine/threonine kinase Akt can promote the translocation of GLUT1 from intracellular vesicles to the plasma membrane, increasing glucose transport capacity.[12][13] Akt can also directly phosphorylate and activate HK2, enhancing its enzymatic activity and promoting its association with mitochondria, which confers a survival advantage.[9][14]
- Hypoxia and HIF-1 α : Solid tumors often contain regions of low oxygen (hypoxia).[4] In response, cells activate the hypoxia-inducible factor 1-alpha (HIF-1 α), a master transcriptional regulator.[1] HIF-1 α drives the expression of numerous genes involved in the adaptive response to hypoxia, including both GLUT1 and HK2.[1][4] This allows cancer cells to maintain high rates of glycolysis for energy production even when oxygen is scarce. In some contexts, there is a positive feedback loop where mutated KRAS can induce HIF-1 α , further amplifying GLUT1 expression and 18F-FDG uptake.[1]

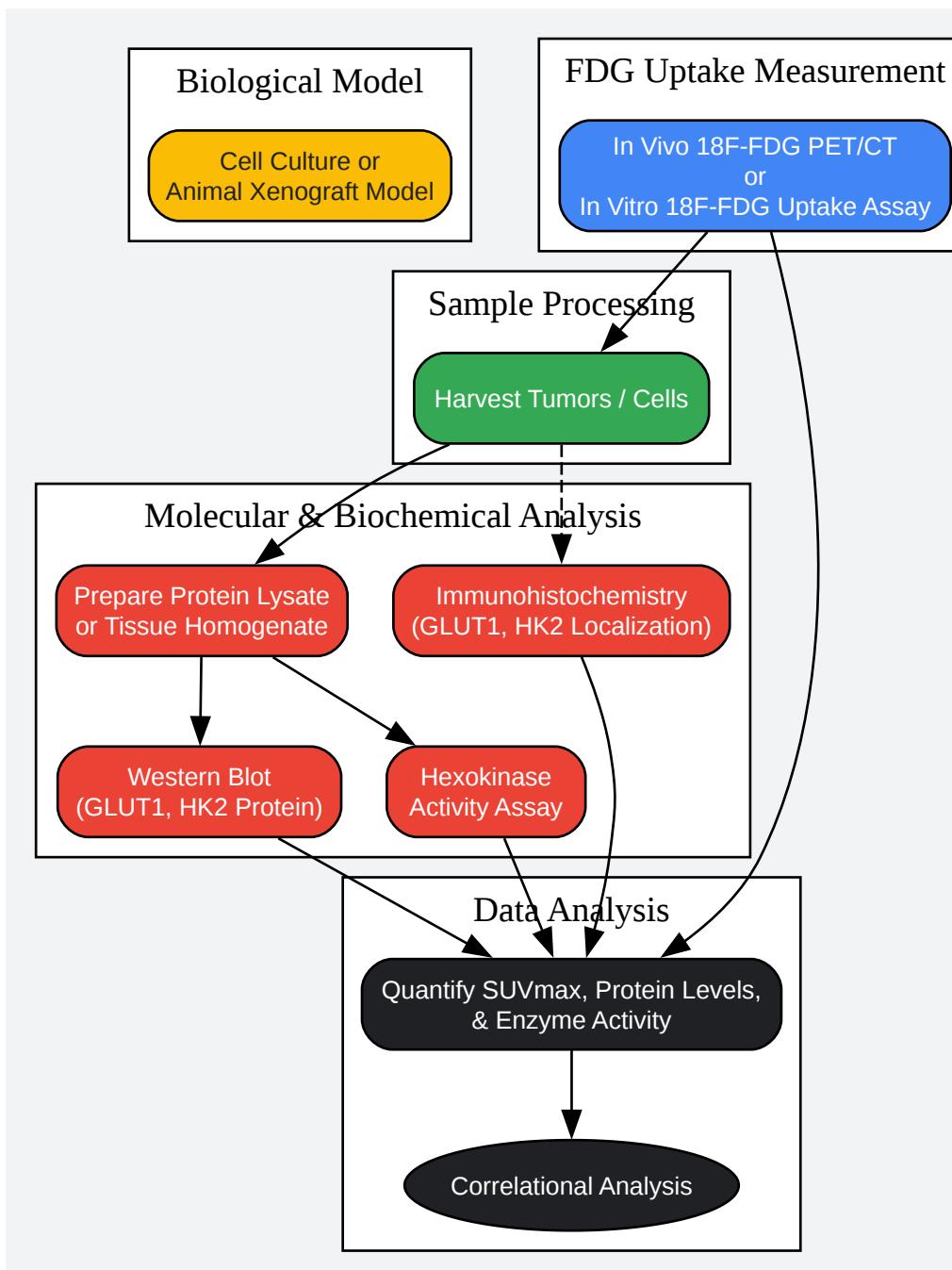
[Click to download full resolution via product page](#)

Caption: Key signaling pathways regulating GLUT1 and Hexokinase II.

Quantitative Relationship with 18F-FDG Uptake

The expression levels of GLUT1 and hexokinase often correlate with the intensity of 18F-FDG uptake, commonly quantified by the Standardized Uptake Value (SUV). However, the strength

of this correlation is highly dependent on the tumor type and its specific metabolic phenotype. The rate-limiting step for 18F-FDG accumulation can be either transport or phosphorylation, and this determines which protein's expression level is a better predictor of the PET signal.[3]


A systematic review and meta-analysis found a moderate overall positive correlation between GLUT1 expression and SUVmax (a measure of maximum pixel intensity in a tumor) across various cancers.[15][16] The correlation with GLUT3 was weaker.[16] This indicates that while GLUT1 is a significant factor, other elements like hexokinase activity, tumor microenvironment, and cellular proliferation also play crucial roles.[15]

Tumor Type	Correlation (r) between GLUT1 and SUVmax	Reference(s)
All Cancers (Pooled)	0.46	[15][16]
Pancreatic Cancer	0.60	[15][16]
Cervical Cancer	Strong	[15]
Non-Small Cell Lung Cancer (NSCLC)	Moderate	[15]
Head and Neck Squamous Cell Carcinoma (HNSCC)	Weak	[15]
Colorectal Cancer	0.21 (Weak)	[15][16][17]
Papillary Thyroid Cancer	Weak	[15]

Factor	Correlation with 18F-FDG Uptake (SUV)	Key Findings	Reference(s)
Hexokinase II (HK2)	Variable	In some cancers (e.g., pheochromocytomas, esophageal cancer), HK2 correlates better than GLUT1. In others (e.g., colorectal cancer), the correlation is weak or absent.	[1] [3] [4]
Proliferation (PCNA)	Significant Correlation	In lung cancer, a significant correlation was found between SUV and Proliferating Cell Nuclear Antigen (PCNA) expression.	[8]
Hypoxia (HIF-1 α)	Significant Correlation	HIF-1 α expression is positively correlated with 18F-FDG uptake in colorectal and head and neck cancers.	[4] [18]

Experimental Protocols

Investigating the roles of GLUT1 and hexokinase requires a combination of molecular biology techniques to measure protein expression and biochemical assays to measure enzymatic activity and tracer uptake.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for correlative studies.

Measurement of GLUT1 Expression

A. Western Blot Protocol[19][20]

This method quantifies total GLUT1 protein in cell or tissue lysates.

- Protein Extraction:
 - Homogenize ~50 mg of frozen tissue or lyse a pellet of ~1-5 million cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
 - Incubate on ice for 30 minutes with periodic vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[19]
 - Collect the supernatant (total protein lysate) and determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Electrotransfer:
 - Mix 20-40 µg of protein with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[19]
 - Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
 - Incubate the membrane with a primary antibody specific for GLUT1 (e.g., rabbit anti-GLUT1) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
 - Wash three times with TBST.
 - Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity relative to a loading control (e.g., β-actin or

GAPDH).

B. Flow Cytometry for Cell Surface GLUT1[21]

This method is ideal for measuring GLUT1 on the surface of cells in suspension.

- Cell Preparation: Prepare a single-cell suspension (e.g., from cultured cells or peripheral blood mononuclear cells).
- Staining:
 - Wash cells with FACS buffer (e.g., PBS with 2% FBS).
 - Incubate cells with a fluorescently conjugated primary antibody against an extracellular epitope of GLUT1 (or an isotype control antibody) for 30 minutes on ice in the dark.[21]
 - (Optional) Stain with antibodies for other cell surface markers to identify specific cell populations.
- Analysis: Wash the cells twice with FACS buffer and analyze them on a flow cytometer. The mean fluorescence intensity (MFI) corresponds to the level of cell surface GLUT1 expression.[21]

Measurement of Hexokinase Activity

This coupled enzymatic assay measures the functional activity of hexokinase in a sample.[19][22]

- Principle:
 - Reaction 1 (Hexokinase): $\text{Glucose} + \text{ATP} \rightarrow \text{Glucose-6-Phosphate (G6P)} + \text{ADP}$
 - Reaction 2 (Coupling Enzyme): $\text{G6P} + \text{NADP}^+ \rightarrow \text{6-Phosphogluconate} + \text{NADPH} + \text{H}^+$
 - The rate of NADPH production, measured by the increase in absorbance at 340 nm, is directly proportional to the hexokinase activity in the sample.[22]
- Protocol (Colorimetric/Spectrophotometric):

- Sample Preparation: Homogenize 10-20 mg of tissue or a cell pellet in ice-cold assay buffer (e.g., 0.1 M Tris-HCl, 10 mM MgCl₂, pH 7.5-8.1).[19][23] Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.[19]
- Reaction Setup (96-well plate):
 - Standard Curve: Prepare wells with known concentrations of NADH or NADPH to convert absorbance to molar amounts.[22]
 - Sample Wells: Add 1-50 µL of lysate. Adjust total volume to 50 µL with assay buffer.
 - Reaction Mix: Prepare a master mix containing assay buffer, glucose, ATP, NADP⁺, and the coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH).[22]
- Measurement:
 - Add 50 µL of the Reaction Mix to each sample and standard well to start the reaction.
 - Immediately place the plate in a microplate reader pre-heated to 25°C or 37°C.[23]
 - Measure the absorbance at 340 nm kinetically, taking readings every 2-3 minutes for 30-60 minutes.[19]
- Calculation: Determine the rate of change in absorbance (ΔAbs/min) in the linear portion of the curve. Use the standard curve to convert this rate to µmol/min. Normalize the activity to the amount of protein in the sample (e.g., Units/mg protein, where 1 Unit = 1 µmol of product formed per minute).[19]

In Vivo 18F-FDG PET Imaging (Preclinical)

This protocol outlines best practices for obtaining quantitative 18F-FDG PET images in rodent models.[24]

- Animal Preparation:
 - Fast animals for 8-12 hours prior to tracer injection to reduce background glucose levels and minimize insulin-mediated 18F-FDG uptake in muscle and fat.[24]

- Maintain animals at a warm ambient temperature during the uptake phase to reduce 18F-FDG accumulation in brown adipose tissue (BAT).
- Measure blood glucose before injection; high glucose levels (>150-200 mg/dL) can competitively inhibit tracer uptake.
- Tracer Administration and Uptake:
 - Anesthetize the animal. Inhalation isoflurane is generally preferred over ketamine/xylazine, as the latter can significantly increase uptake in BAT.[24]
 - Administer a known activity of 18F-FDG (e.g., 5-10 MBq or ~200 μ Ci) via intravenous (IV) injection (tail vein is common) for rapid and complete biodistribution.[24][25]
 - Allow the tracer to distribute for an uptake period of 30-60 minutes. The animal should remain anesthetized and warm during this time.[26]
- PET/CT Acquisition:
 - Position the animal on the scanner bed.
 - Perform a CT scan for attenuation correction and anatomical localization.[27]
 - Acquire a static PET scan for 10-20 minutes.
- Data Analysis:
 - Reconstruct the PET and CT images.
 - Co-register the PET and CT images.
 - Draw regions of interest (ROIs) over the tumor and other relevant organs on the fused images.
 - Calculate the SUV for each ROI. The SUVmax is often used as a robust quantitative metric.

Conclusion

GLUT1 and hexokinase are the pivotal molecular gatekeepers of 18F-FDG accumulation, making them central to the interpretation of PET imaging. Their expression and activity are tightly regulated by oncogenic signaling pathways, linking the PET signal directly to the underlying cancer biology. While a positive correlation between GLUT1/HK expression and 18F-FDG uptake is often observed, this relationship is complex and tumor-specific. A thorough understanding of these mechanisms, combined with rigorous experimental validation using the protocols outlined in this guide, is essential for researchers and drug developers seeking to leverage metabolic imaging as a biomarker for disease diagnosis, prognosis, and the evaluation of novel cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. openmedscience.com [openmedscience.com]
- 5. researchgate.net [researchgate.net]
- 6. epos.myesr.org [epos.myesr.org]
- 7. Using Positron Emission Tomography with [18F]FDG to Predict Tumor Behavior in Experimental Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [18F]FDG Uptake and PCNA, Glut-1, and Hexokinase-II Expressions in Cancers and Inflammatory Lesions of the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hexokinase II integrates energy metabolism and cellular protection: Acting on mitochondria and TORCing to autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glut1 promotes cell proliferation, migration and invasion by regulating epidermal growth factor receptor and integrin signaling in triple-negative breast cancer cells - PMC

[pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological Targeting of GLUT1 to Control Autoreactive T Cell Responses [mdpi.com]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Hexokinase-mitochondrial interaction in cardiac tissue: implications for cardiac glucose uptake, the 18FDG lumped constant and cardiac protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Associations between GLUT expression and SUV values derived from FDG-PET in different tumors—A systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Associations between GLUT expression and SUV values derived from FDG-PET in different tumors-A systematic review and meta analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 18F-fluoro-2-deoxyglucose uptake on PET CT and glucose transporter 1 expression in colorectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Roles of GLUT-1 and HK-II expression in the biological behavior of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. A Simple Flow Cytometric Method to Measure Glucose Uptake and Glucose Transporter Expression for Monocyte Subpopulations in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
- 25. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vivo 18F-FDG-PET Imaging in Mouse Atherosclerosis | Musculoskeletal Key [musculoskeletalkey.com]
- To cite this document: BenchChem. [role of GLUT1 and hexokinase in 18F-FDG accumulation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1208095#role-of-glut1-and-hexokinase-in-18f-fdg-accumulation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com